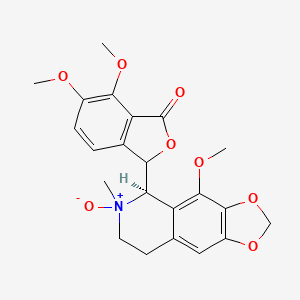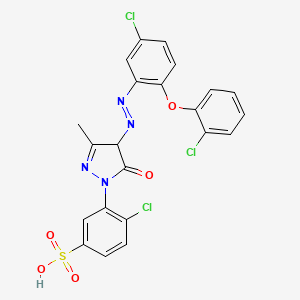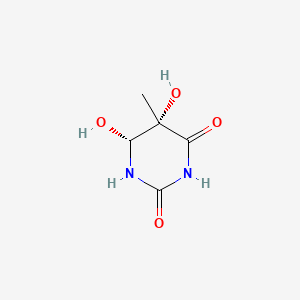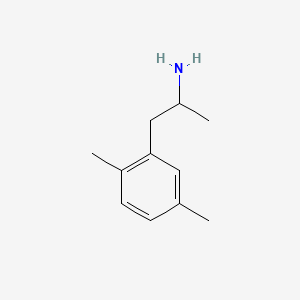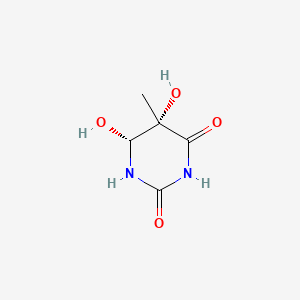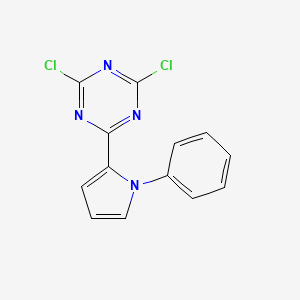
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclic framework provides a rigid structure that can influence its reactivity and interaction with other molecules.
Métodos De Preparación
The synthesis of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide typically involves multiple steps starting from simpler organic molecules. One common synthetic route involves the use of benzocyclobutene as a starting material. The process includes the following steps:
Formation of the bicyclic core: Benzocyclobutene undergoes a series of reactions to form the bicyclic structure.
Functionalization: The bicyclic core is then functionalized to introduce the dimethyl groups and the propanamide moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation would depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the bicyclic core.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its rigid bicyclic structure makes it a valuable building block for designing new compounds with specific properties.
Biology: The compound can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide can be compared with other similar compounds such as:
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride: This compound has a similar bicyclic structure but different functional groups, leading to different reactivity and applications.
Ivabradine Impurity 7: Another compound with a bicyclic core, used in pharmaceutical research.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
33213-02-4 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide |
InChI |
InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15) |
Clave InChI |
GWPVQPDUWYOJHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1CC2=CC(=CC(=C12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


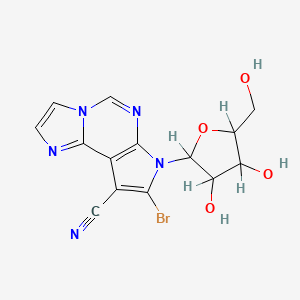
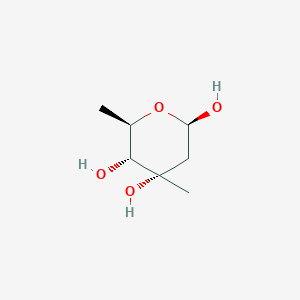

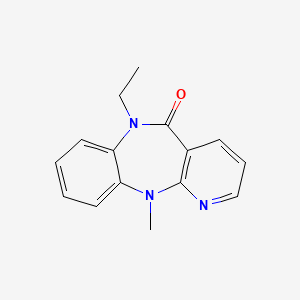
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
